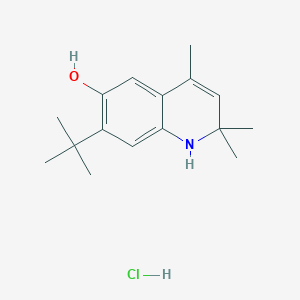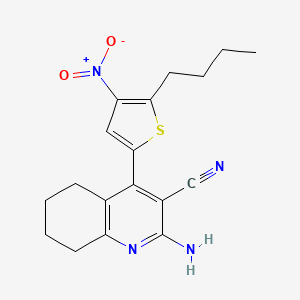![molecular formula C14H17F3N4O B5113148 N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide, also known as ATA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA is a member of the adamantane family, which is a class of compounds known for their unique chemical and biological properties. ATA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide for lab experiments is its high potency and selectivity. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to have a high affinity for its target proteins, making it an effective tool for the study of various biological processes. However, one of the limitations of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the research on N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide. One area of interest is the development of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide-based anticancer therapies, either alone or in combination with other drugs. Another area of interest is the study of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide's effects on various signaling pathways and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, the development of new synthesis methods for N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide could lead to the creation of more stable and effective forms of the compound.
合成法
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with triazole and trifluoroacetic anhydride. The synthesis of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is a complex process that requires careful attention to detail to ensure the purity and stability of the final product.
科学的研究の応用
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide as a potential anticancer agent. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
N-[1-(1-adamantyl)-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)11(22)19-12-18-7-21(20-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPPFCAJPPRZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

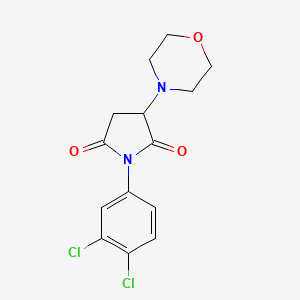
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
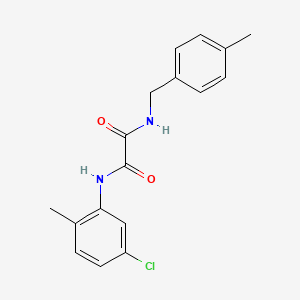
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
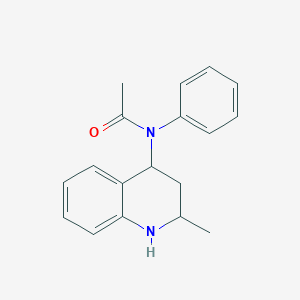
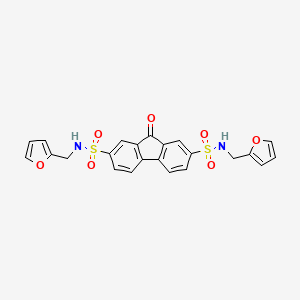
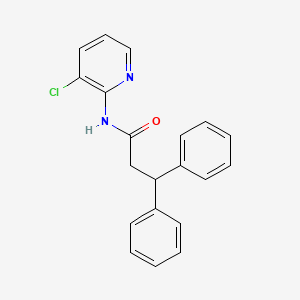
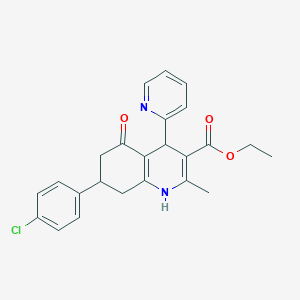
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
